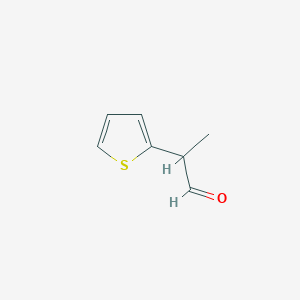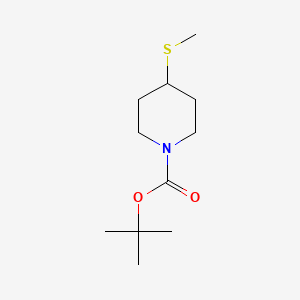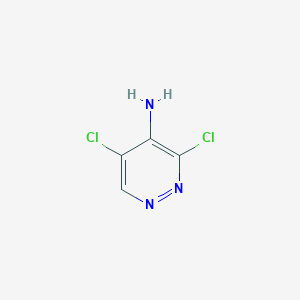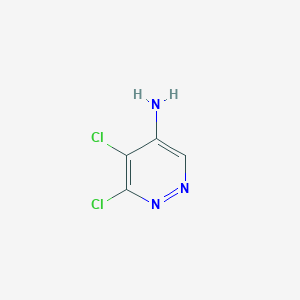
4-フルオロ-3-(プロプ-2-イン-1-イルオキシ)安息香酸メチル
概要
説明
Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate is a synthetic organic compound with the molecular formula C11H9FO3 and a molecular weight of 208.18 g/mol. It is produced by the esterification of 4-fluoro-3-(prop-2-yn-1-yloxy)benzoic acid and methanol. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a prop-2-yn-1-yloxy group attached to a benzoate ester.
科学的研究の応用
Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials.
準備方法
The synthesis of Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate typically involves the following steps:
Esterification Reaction: The primary method involves the esterification of 4-fluoro-3-(prop-2-yn-1-yloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism by which Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate can be compared with similar compounds such as:
Methyl 4-fluorobenzoate: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.
Methyl 3-(prop-2-yn-1-yloxy)benzoate:
Methyl 4-chloro-3-(prop-2-yn-1-yloxy)benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
The uniqueness of Methyl 4-fluoro-3-(prop-2-yn-1-yloxy)benzoate lies in its combination of a fluorine atom and a prop-2-yn-1-yloxy group, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
methyl 4-fluoro-3-prop-2-ynoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h1,4-5,7H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUCUSQTVJVXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258201 | |
| Record name | Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214822-98-7 | |
| Record name | Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214822-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-3-(2-propyn-1-yloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-fluoro-3-(2-propyn-1-yloxy)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)











